Cas no 35853-48-6 (2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%)

2,6-Bis(trifluoromethyl)-4-bromoquinoline (97%) is a high-purity brominated quinoline derivative featuring two trifluoromethyl groups at the 2 and 6 positions. This compound is valued for its electron-deficient aromatic structure, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. Its high purity (97%) ensures consistent performance in demanding applications. The compound’s stability and well-defined reactivity profile make it suitable for research and industrial use in developing advanced materials and bioactive molecules.
2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97% structure
35853-48-6 structure
Product Name:2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%
CAS No:35853-48-6
MF:C11H4BrF6N
MW:344.050582885742
MDL:MFCD12197304
CID:855104
PubChem ID:21543562
Update Time:2025-09-27

2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97% Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2,6-bis(trifluoromethyl)quinoline
    • SB72174
    • 2,6-Bis(trifluoromethyl)-4-bromoquinoline,97%
    • AS-67214
    • SY068092
    • CS-0060677
    • W18190
    • 35853-48-6
    • DB-181679
    • AKOS023114828
    • DTXSID80615777
    • 2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%
    • SCHEMBL9493530
    • MFCD12197304
    • IJCXJMWXDNLXDN-UHFFFAOYSA-N
    • 2,6-BIS(TRIFLUOROMETHYL)-4-BROMOQUINOLINE
    • MDL: MFCD12197304
    • Inchi: 1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
    • InChI Key: IJCXJMWXDNLXDN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)N=C2C=CC(C(F)(F)F)=CC2=1

Computed Properties

  • Exact Mass: 342.94313g/mol
  • Monoisotopic Mass: 342.94313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 12.9Ų

2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97% Security Information

2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97% Pricemore >>

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Additional information on 2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%

Introduction to 2,6-Bis(trifluoromethyl)-4-bromoquinoline, 97% (CAS No. 35853-48-6)

2,6-Bis(trifluoromethyl)-4-bromoquinoline, with the chemical identifier CAS No. 35853-48-6, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic molecules known for their broad spectrum of biological activities. The presence of multiple functional groups, including bromine and trifluoromethyl substituents, makes this derivative particularly intriguing for synthetic chemists and biologists alike.

The 97% purity of this product ensures that researchers can conduct experiments with high confidence in the absence of contaminants that might interfere with sensitive analyses or biological assays. The high degree of purity is a testament to the advanced synthetic methodologies employed in its production, which likely involve multi-step organic synthesis coupled with rigorous purification techniques such as column chromatography or recrystallization.

One of the most compelling aspects of 2,6-Bis(trifluoromethyl)-4-bromoquinoline is its structural framework, which combines the quinoline core with electron-withdrawing trifluoromethyl groups and a brominated position. This combination imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for drug discovery. The trifluoromethyl group, in particular, is well-documented for its ability to enhance metabolic stability and binding affinity in drug candidates.

In recent years, quinoline derivatives have been extensively studied for their potential applications in treating various diseases, including infectious diseases and cancer. The bromine substituent in 2,6-Bis(trifluoromethyl)-4-bromoquinoline serves as a handle for further chemical modifications, allowing researchers to attach additional functional groups or explore different pharmacophores. This flexibility has made it a valuable building block in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2,6-Bis(trifluoromethyl)-4-bromoquinoline with greater accuracy. Molecular docking studies have suggested that this compound may interact with specific protein targets involved in cancer cell proliferation and inflammation. These findings have spurred interest in developing novel therapeutic agents based on this scaffold.

The agrochemical industry has also shown interest in quinoline derivatives due to their potential as pesticides or herbicides. The structural features of 2,6-Bis(trifluoromethyl)-4-bromoquinoline make it a promising candidate for developing compounds that can protect crops from pests while minimizing environmental impact. Further research is needed to fully explore these applications.

The synthesis of 2,6-Bis(trifluoromethyl)-4-bromoquinoline involves several key steps that highlight the ingenuity of modern organic synthesis. The introduction of the trifluoromethyl group typically requires specialized reagents such as trifluoromethanesulfonic anhydride or sodium trifluoromethanesulfinate. The bromination step must be carefully controlled to avoid unwanted side reactions, ensuring high yield and selectivity.

Once synthesized, characterizing the compound is crucial to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate its structure. These analytical methods provide detailed information about the molecular geometry and electronic environment, which are essential for understanding its reactivity and biological activity.

The pharmaceutical industry places a high value on compounds with well-defined structures and predictable properties. 2,6-Bis(trifluoromethyl)-4-bromoquinoline fits this criterion perfectly, offering researchers a reliable starting point for developing new drugs. Its high purity ensures that downstream applications, such as formulation development or preclinical studies, can proceed without complications.

In conclusion,2,6-Bis(trifluoromethyl)-4-bromoquinoline, 97% (CAS No. 35853-48-6), is a versatile and highly pure compound with significant potential in both pharmaceutical and agrochemical research. Its unique structural features make it an attractive scaffold for drug discovery, while its high purity ensures reliable results in experimental settings. As research continues to uncover new applications for quinoline derivatives,2,6-Bis(trifluoromethyl)-4-bromoquinoline is poised to play an important role in developing next-generation therapeutics.

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